RCS-4 N-(4-hydroxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

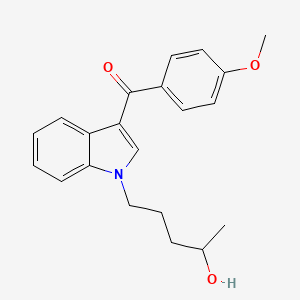

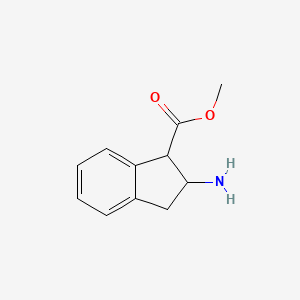

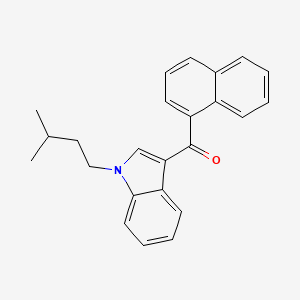

RCS-4 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, a synthetic cannabinoid . It is characterized by O-demethylation/monohydroxylation of the N-pentyl chain . This metabolite is potentially useful as a metabolic marker for the identification of RCS-4 ingestion and is intended for research and forensic purposes .

Synthesis Analysis

The synthesis of this compound involves various metabolic reactions. With 1-hour human hepatocyte incubation and TOF high-resolution MS, 18 RCS-4 metabolites were identified . Most metabolites were hydroxylated with or without demethylation, carboxylation, and dealkylation followed by glucuronidation . O-demethylation was the most common biotransformation and generated the major metabolite .Molecular Structure Analysis

This compound is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures . It contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of this compound include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions are followed by glucuronidation . An additional sulfated metabolite was also observed .Physical and Chemical Properties Analysis

The molecular weight of this compound is 337.4 g/mol . It has a topological polar surface area of 51.5 Ų . The compound has a rotatable bond count of 7 .Scientific Research Applications

Identification of Metabolites : RCS-4 undergoes metabolic transformations in the human body. Kavanagh et al. (2012) identified its metabolites in urine samples from individuals admitted to hospitals with symptoms of drug intoxication. These metabolites were products of aromatic monohydroxylation, dihydroxylation, and other processes. Notably, the parent compound was not detected, indicating the importance of identifying metabolites for understanding RCS-4's effects (Kavanagh et al., 2012).

Human Hepatocyte Metabolism : Gandhi et al. (2014) explored RCS-4's metabolites using human hepatocyte incubation and identified 18 metabolites, mainly involving hydroxylation and glucuronidation. This study is crucial for developing clinical and forensic screening methods for RCS-4 ingestion (Gandhi et al., 2014).

Metabolic Patterns in Animal Models : Schaefer et al. (2017) investigated the metabolic fate of RCS-4 in pigs to predict human pharmacokinetics (PK). They found similarities between pig urine metabolites and those obtained from human hepatocyte and case studies. This research aids in understanding the metabolism and potential effects of RCS-4 in humans (Schaefer et al., 2017).

Role in Chronic Diseases : Fuloria et al. (2020) discussed how reactive carbonyl species (RCS), including RCS-4, are involved in the onset of chronic diseases. They highlighted the significance of understanding RCS properties and metabolism for developing effective treatments for chronic diseases (Fuloria et al., 2020).

Detection and Analysis Techniques : Kul et al. (2020) developed a method for determining metabolites of XLR-11, a synthetic cannabinoid closely related to RCS-4, in urine. This study enhances the detection and analysis of such compounds, which is essential for both clinical and forensic purposes (Kul et al., 2020).

Mechanism of Action

Properties

IUPAC Name |

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZEFGKZWEFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043094 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448893-03-5 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)